molecular formula C15H18Cl2N2O3 B2378668 N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421480-64-9

N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2378668
CAS No.: 1421480-64-9
M. Wt: 345.22
InChI Key: PRPMIXUGKDVVSP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a useful research compound. Its molecular formula is C15H18Cl2N2O3 and its molecular weight is 345.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A novel method for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which includes N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, involves a Prins cascade process. This process is significant for creating spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Chemical Reagent Development

The compound has been utilized in developing new reagents for peptide synthesis. For instance, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a derivative, is used for synthesizing N-protected amino acid-ASUD esters, demonstrating its role in advancing peptide synthesis technologies (Rao et al., 2016).

Structural Analysis

X-ray diffraction and NMR techniques have been employed to elucidate the structures of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes, including those with chlorophenyl substituents. These techniques provide detailed insights into the stereochemistry and physical properties of such compounds (Sun et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-oxa-9-azaspiro[5.5]undecane, a closely related compound, have been explored as antibacterial agents, signifying the potential of such spirocyclic compounds in drug development (Lukin et al., 2022).

Conformational Studies

Conformational studies have been conducted on dioxa-1,3 aza-9 spiro[5.5]undecanes, revealing the existence of multiple conformations depending on substituents. This research aids in understanding the dynamic behavior of such spiro compounds in different environments (Bassus et al., 1978).

Enantioselective Synthesis

Enantioselective syntheses, such as those for spirobi-1,4-dioxan and related compounds from D-fructose, demonstrate the compound's versatility in stereochemical control, essential in the development of chiral pharmaceuticals (Chan et al., 1982).

Electrochemical Applications

Electrochemical lactonization of diols on chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified electrodes indicates potential applications in enantioselective synthesis and organic electrochemistry (Kashiwagi et al., 2003).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c16-12-2-1-11(9-13(12)17)18-14(20)19-5-8-22-15(10-19)3-6-21-7-4-15/h1-2,9H,3-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPMIXUGKDVVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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